molecular formula C4H2F6 B1440624 (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene CAS No. 692-49-9

(2Z)-1,1,1,4,4,4-hexafluorobut-2-ene

Cat. No. B1440624
Key on ui cas rn: 692-49-9
M. Wt: 164.05 g/mol
InChI Key: NLOLSXYRJFEOTA-UPHRSURJSA-N
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Patent
US09353030B2

Procedure details

Hexafluoro-2-butene was passed over at a flow rate of 12 g/h over 20 cc of fluorinated chromia catalyst in a Monel tube reactor (0.5 inch×14 inch) at 250° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[CH:3]=[CH:4][C:5]([F:8])([F:7])[F:6]>O=[Cr]O[Cr]=O>[F:1][C:2]([F:10])([F:9])/[CH:3]=[CH:4]\[C:5]([F:8])([F:7])[F:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=CC(F)(F)F)(F)F
Step Two
Name
Quantity
20 mL
Type
catalyst
Smiles
O=[Cr]O[Cr]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(\C=C/C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09353030B2

Procedure details

Hexafluoro-2-butene was passed over at a flow rate of 12 g/h over 20 cc of fluorinated chromia catalyst in a Monel tube reactor (0.5 inch×14 inch) at 250° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[CH:3]=[CH:4][C:5]([F:8])([F:7])[F:6]>O=[Cr]O[Cr]=O>[F:1][C:2]([F:10])([F:9])/[CH:3]=[CH:4]\[C:5]([F:8])([F:7])[F:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=CC(F)(F)F)(F)F
Step Two
Name
Quantity
20 mL
Type
catalyst
Smiles
O=[Cr]O[Cr]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(\C=C/C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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